Steric and Hydrogen‑Bond Donor Differentiation vs. 4‑Isopropylindan and 4‑Indanol
4‑(1‑Hydroxy‑1‑methylethyl)indan possesses one hydrogen‑bond donor (the tertiary alcohol OH) and one hydrogen‑bond acceptor, yielding a topological polar surface area (tPSA) of 20.2 Ų, versus 0 donors and a tPSA of 0.0 Ų for the non‑hydroxylated comparator 4‑isopropylindan [1]. The presence of the tertiary alcohol also increases the calculated logP by approximately 0.5–0.7 log units relative to 4‑indanol (calculated logP ≈ 2.1 vs. ≈ 1.5 for 4‑indanol) while maintaining a similar tPSA, indicating a differentiated balance of lipophilicity and polarity that cannot be achieved with a primary or secondary alcohol congener [1]. These differences are critical in CNS drug design, where deviations of 0.5 logP units or a single H‑bond donor can alter blood–brain barrier permeability (logBB) and P‑glycoprotein efflux ratios.
| Evidence Dimension | H‑bond donor count / tPSA / calculated logP |
|---|---|
| Target Compound Data | HBD = 1; HBA = 1; tPSA = 20.2 Ų; cLogP ≈ 2.1 |
| Comparator Or Baseline | 4‑Isopropylindan: HBD = 0; tPSA = 0.0 Ų; cLogP ≈ 3.3. 4‑Indanol: HBD = 1; tPSA = 20.2 Ų; cLogP ≈ 1.5 |
| Quantified Difference | ΔHBD = 1 (vs. 4‑isopropylindan); ΔcLogP ≈ –1.2 (vs. 4‑isopropylindan) and ≈ +0.6 (vs. 4‑indanol) |
| Conditions | In silico calculated properties (Schrödinger QikProp / ChemAxon). |
Why This Matters
The unique combination of a single H‑bond donor and intermediate lipophilicity distinguishes this compound from both non‑polar 4‑alkylindanes and more polar primary/secondary alcohol indanes – a key consideration when procuring a scaffold for CNS‑penetrant or peripheral‑restricted lead optimization.
- [1] Schrödinger QikProp and ChemAxon calculated properties for 4-(1-hydroxy-1-methylethyl)indan, 4-isopropylindan, and 4-indanol. Data generated from canonical SMILES: CC(O)(C)c1cccc2c1CCC2 (target); CC(C)c1cccc2c1CCC2 (comparator 1); Oc1cccc2c1CCC2 (comparator 2). View Source
